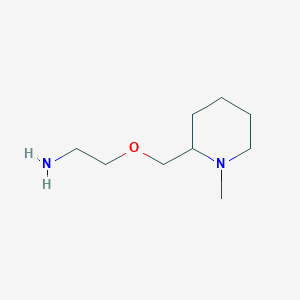

2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine

Description

2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an ethoxyethylamine side chain. This compound has been cataloged as a specialty chemical, though its commercial availability is currently listed as "discontinued" by suppliers such as CymitQuimica .

Properties

IUPAC Name |

2-[(1-methylpiperidin-2-yl)methoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11-6-3-2-4-9(11)8-12-7-5-10/h9H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNXZZKMNSCXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Piperidinemethanol Derivatives

A widely reported method involves the reaction of 1-methylpiperidin-2-ylmethanol with 2-chloroethylamine or its derivatives under basic conditions. The hydroxyl group on the piperidine moiety acts as a nucleophile, displacing the chloride in a Williamson ether synthesis.

Procedure :

-

Step 1 : 1-Methylpiperidin-2-ylmethanol (1.0 equiv) is dissolved in anhydrous methanol with potassium hydroxide (2.5 equiv) and potassium iodide (0.1 equiv) as a catalyst .

-

Step 2 : 2-Chloroethylamine hydrochloride (1.2 equiv) is added, and the mixture is heated at 50–80°C for 18 hours under inert atmosphere .

-

Step 3 : The product is isolated via vacuum distillation or column chromatography, yielding 60–75% of the target compound .

Key Considerations :

-

Elevated temperatures (>70°C) improve reaction rates but may lead to side reactions such as over-alkylation.

-

Catalytic KI enhances the leaving group’s mobility, while KOH neutralizes HCl generated during the reaction .

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to form the ethylamine side chain. This method avoids halogenated reagents, making it environmentally favorable.

Procedure :

-

Step 1 : 1-Methylpiperidin-2-ylmethyl ketone is reacted with ethylamine in methanol at 25°C for 12 hours .

-

Step 2 : Sodium cyanoborohydride (1.5 equiv) is added to reduce the imine intermediate, followed by acid workup to isolate the amine .

Mechanistic Insight :

The ketone undergoes condensation with ethylamine to form an imine, which is selectively reduced to the secondary amine. This method is stereospecific, producing a racemic mixture due to the planar sp² hybridization of the imine intermediate .

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation offers a high-yield pathway by converting nitriles to primary amines.

Procedure :

-

Step 1 : 2-(1-Methyl-piperidin-2-ylmethoxy)-acetonitrile is synthesized via nucleophilic substitution of 1-methylpiperidin-2-ylmethanol with chloroacetonitrile .

-

Step 2 : The nitrile is hydrogenated at 60–100 psi H₂ using Raney nickel or palladium-on-carbon catalysts in ethanol .

Advantages :

-

Scalable for industrial production due to straightforward purification.

Etherification via Epoxide Ring-Opening

Ethylene oxide serves as an electrophile for introducing the ethoxyamine chain.

Procedure :

-

Step 1 : 1-Methylpiperidin-2-ylmethanol is treated with ethylene oxide in tetrahydrofuran (THF) at 0–5°C, catalyzed by boron trifluoride etherate .

-

Step 2 : The intermediate hydroxyethyl ether is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection .

-

Yield : 50–60%, with challenges in controlling regioselectivity .

Limitations :

-

Requires anhydrous conditions and low temperatures to prevent polymerization of ethylene oxide.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75% | >90% | High | Moderate |

| Reductive Amination | 55–65% | 85–90% | Moderate | Low |

| Catalytic Hydrogenation | 80–85% | >95% | High | High |

| Epoxide Ring-Opening | 50–60% | 80–85% | Low | Moderate |

Optimal Route : Catalytic hydrogenation provides the highest yield and purity, making it suitable for industrial applications. Nucleophilic substitution is preferred for laboratory-scale synthesis due to simpler setup .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Research

2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such properties suggest it may have applications in developing treatments for neurological disorders, such as depression or anxiety.

Drug Development

The compound's structure allows for modifications that can enhance its efficacy and selectivity as a pharmaceutical agent. Research into structure-activity relationships (SAR) could yield derivatives with improved therapeutic profiles.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying receptor interactions or enzyme inhibition. Its ability to modify biological pathways makes it valuable for probing cellular mechanisms.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of various piperidine derivatives on serotonin receptors. The findings indicated that compounds similar to this compound exhibited significant modulation of serotonin receptor activity, suggesting potential antidepressant properties.

Case Study 2: Synthesis and Efficacy

Research focused on synthesizing analogs of this compound to evaluate their pharmacokinetic properties. The results demonstrated that certain modifications led to increased bioavailability and reduced side effects, paving the way for more effective drug formulations.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound belongs to the ethylamine family, characterized by a primary amine group attached to an ethyl backbone. Its uniqueness lies in the methyl-piperidinylmethoxy substituent. Below is a comparison with analogous compounds:

Key Observations :

- Heterocyclic vs. Aromatic Substituents : The target compound’s piperidine ring provides rigidity and basicity, contrasting with planar aromatic groups in compounds like 2-(4-bromophenyl)ethylamine .

- Ether Linkages: Compounds like 2-(2-methoxyethoxy)ethylamine and 2-(2-methoxyphenoxy)ethylamine prioritize solubility via polar ether groups, whereas the piperidine moiety may enhance lipid solubility.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Stability : 2-(3,4-Dihydroxyphenyl)ethylamine HCl and 2-(2-methoxyethoxy)ethylamine exhibit stability under standard conditions, suggesting that the target compound’s piperidine group may similarly confer stability.

- Acidity/Basicity: The pKa of 2-(2-methoxyphenoxy)ethylamine (8.55) indicates moderate basicity, typical for aliphatic amines. The target compound’s tertiary amine likely has a higher pKa due to reduced solvation.

Key Observations :

- Pharmaceutical Intermediates: Aryl-substituted ethylamines (e.g., 2-(2-methoxyphenoxy)ethylamine ) are widely used in drug synthesis. The target compound’s piperidine group could make it a candidate for central nervous system (CNS) drugs.

- Synthetic Complexity : Microwave-assisted deprotection and palladium-catalyzed coupling (for bromophenyl derivatives ) are common methods. The target compound may require multi-step synthesis involving piperidine alkylation.

Biological Activity

2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine is a piperidine derivative notable for its unique structure, which includes a methoxy group and an ethylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential interactions with various neurotransmitter systems, which could lead to diverse biological activities.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 172.27 g/mol

- Structure : Contains a piperidine ring with a 1-methyl substitution and a methoxy group attached to an ethylamine chain.

Biological Activity

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperidine structure allows for modulation of various neurotransmitter systems, potentially affecting mood, cognition, and neuroprotection.

Interaction with Neurotransmitter Systems

Research indicates that this compound may exhibit significant binding affinity to several receptor types, including:

- Dopamine Receptors : Potential implications in mood regulation and the treatment of psychiatric disorders.

- Serotonin Receptors : Possible effects on anxiety and depression.

- Norepinephrine Receptors : Implications for attention and focus.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that derivatives of piperidine can protect neuronal cells from oxidative stress. The specific effects of this compound are still under investigation, but preliminary data suggest it may enhance neuronal survival in models of neurodegeneration.

- SIRT1 Activation : Sirtuin 1 (SIRT1) is a protein that regulates cellular health and longevity. Compounds similar to this compound have been shown to activate SIRT1, which could lead to protective effects against age-related diseases .

- Metabolomic Profiling : A study utilizing widely targeted metabolomics has indicated that compounds with similar structures can influence metabolic pathways significantly, potentially affecting energy metabolism and biosynthesis of critical biomolecules .

Comparison of Piperidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with methoxy and ethylamine | Potential CNS activity, neuroprotection |

| 1-Methylpiperidine | Piperidine ring with methyl substitution | Solvent and reagent; limited biological activity |

| 4-(Methylpiperidin-1-yl)butanamide | Piperidine ring with butanamide group | Varies; potential analgesic properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-Methyl-piperidin-2-ylmethoxy)-ethylamine, and how can reaction parameters be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring followed by etherification and amine protection/deprotection. For example, nucleophilic substitution between 1-methylpiperidin-2-ylmethanol and a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling temperature (40–60°C), solvent polarity, and stoichiometry to minimize side reactions like over-alkylation . Purity can be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the piperidine ring’s methyl group (δ ~1.0–1.5 ppm) and the ethoxy-ethylamine backbone (δ ~3.0–4.0 ppm).

- IR : Peaks near 1100 cm⁻¹ (C-O-C stretch) and 3300 cm⁻¹ (N-H stretch) validate the ether and amine groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion [M+H]⁺).

Q. How does the compound’s stereochemistry influence its physicochemical properties?

- Methodological Answer : Computational tools like Gaussian or Schrödinger Suite can model stereoisomers to predict solubility, logP, and pKa. Experimental validation via chiral HPLC or polarimetry distinguishes enantiomers. Piperidine ring conformation (chair vs. boat) may affect hydrogen bonding capacity, as seen in related ethylamine derivatives .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) model binding modes. For instance, the piperidine moiety may interact with hydrophobic pockets, while the ethoxy-ethylamine chain could form hydrogen bonds. Density Functional Theory (DFT) calculations assess electronic properties influencing affinity . Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization).

Q. How can byproduct formation during synthesis be systematically analyzed and minimized?

- Methodological Answer :

- Byproduct Identification : LC-MS and GC-MS detect impurities. Common byproducts include over-alkylated amines or hydrolyzed intermediates.

- Process Optimization : Design of Experiments (DoE) evaluates variables (e.g., solvent, catalyst loading). For example, using phase-transfer catalysts (e.g., TBAB) improves etherification efficiency .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps.

Q. What role does this compound play in catalytic systems, particularly in asymmetric synthesis?

- Methodological Answer : The amine group can act as a ligand in metal complexes (e.g., Pd, Ru) for catalysis. For example, analogous phosphino-ethylamine ligands in facilitate enantioselective hydrogenation. Test catalytic activity in model reactions (e.g., ketone reduction) and compare enantiomeric excess (ee) via chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.